Tyr-pro-phe-pro-gly-pro-ile

説明

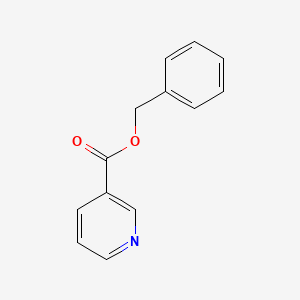

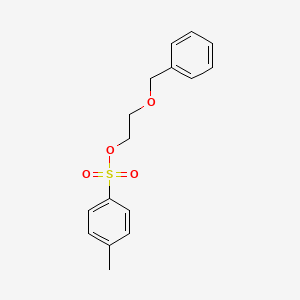

“Tyr-pro-phe-pro-gly-pro-ile” is a peptide composed of seven amino acids: Tyrosine (Tyr), Proline (Pro), Phenylalanine (Phe), Proline (Pro), Glycine (Gly), Proline (Pro), and Isoleucine (Ile) . The molecular formula of this peptide is C41H55N7O9 .

Molecular Structure Analysis

The molecular structure of “Tyr-pro-phe-pro-gly-pro-ile” includes a total of 116 bonds, with 61 non-H bonds, 19 multiple bonds, 16 rotatable bonds, 7 double bonds, and 12 aromatic bonds . It also contains 3 five-membered rings, 2 six-membered rings, 1 carboxylic acid (aliphatic), 3 secondary amides (aliphatic), 3 tertiary amides (aliphatic), and 1 primary amine (aliphatic) .

科学的研究の応用

Cathepsin B Inhibition

Tyr-Pro-Phe-Pro-Gly-Pro-Ile, along with related peptides, has been studied for its potential role in inhibiting cathepsin B. In a study by Lee and Lee (2000), two cathepsin B inhibitory peptides, Pro-Phe-Pro-Gly-Pro-Ile and Gly-Pro-Phe-Pro-Ile, derived from a commercial pancreatic digest of casein were identified. They demonstrated competitive inhibition for cathepsin B. The related analogues, Tyr-Pro-Phe-Pro-Gly-Pro-Ile and Val-Tyr-Pro-Phe-Pro-Gly-Pro-Ile, were synthesized, although they did not exhibit detectable cathepsin B inhibitory activity (Lee & Lee, 2000).

Opioid Activity

The peptide Tyr-Pro-Phe-Pro-Gly-Pro-Ile has been identified as having opioid activity. Henschen et al. (1979) isolated a heptapeptide with this sequence from an enzymatic casein digest, demonstrating opioid properties. This peptide, named beta-casomorphin, was found to be highly resistant to proteolysis and exhibited higher opioid activity than its pentapeptide counterpart, Tyr-Pro-Phe-Pro-Gly (Henschen et al., 1979).

Interaction with Metal Ions

The interaction of Tyr-Pro-Phe-Pro-Gly-Pro-Ile with metal ions has been a subject of research. Chruścińska et al. (1998) investigated the complex formation between Cu(II) and human and bovine beta-casomorphin heptapeptides, including Tyr-Pro-Phe-Pro-Gly-Pro-Ile. The study showed the impact of Pro residues on complex equilibria, indicating that the peptide’s structure significantly influences its interaction with metal ions (Chruścińska et al., 1998).

Structural Behavior

The structural behavior of Tyr-Pro-Phe-Pro-Gly-Pro-Ile has been studied under different pH conditions. Markoska et al. (2021) explored the structural changes of β-casomorphin 7 (BCM7; Tyr–Pro–Phe–Pro–Gly–Pro–Ile) at different pH levels using nuclear magnetic resonance and Fourier-transform infrared spectroscopy. The study observed cis-trans isomerism in the peptide bonds, which may play a crucial role in the enzymatic release of this peptide under gastrointestinal conditions (Markoska et al., 2021).

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H55N7O9/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57)/t25-,29-,30-,31-,32-,33-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYJTDSQXOMDAD-JKXTZXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H55N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992846 | |

| Record name | N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-pro-phe-pro-gly-pro-ile | |

CAS RN |

72122-62-4 | |

| Record name | beta-Casomorphin 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072122624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。